molecular formula C12H14N4 B1470193 (5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267363-46-1

(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1470193
CAS RN: 1267363-46-1
M. Wt: 214.27 g/mol
InChI Key: HIRLPBALRQDZQE-UHFFFAOYSA-N
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Description

“(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine” is a compound with the molecular formula C12H14N4. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . Another study reported the synthesis of 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR spectroscopy. For example, the 1H NMR and 13C NMR spectra of a related compound, 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole, were reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the exact mass of a related compound, 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole, was determined to be 350.1001 .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used as structural units of polymers . They contribute to the stability and functionality of the polymers .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . They are often used as building blocks in the design of supramolecular structures .

Bioconjugation

In bioconjugation, 1,2,3-triazoles are used to link two molecules together . They provide a stable and reliable linkage, making them ideal for use in biological systems .

Chemical Biology

1,2,3-triazoles are used in chemical biology for various applications . They are often used as bioorthogonal reagents, which can react with each other under physiological conditions without interfering with native biochemical processes .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, allowing for the visualization of biological structures and processes .

Materials Science

In materials science, 1,2,3-triazoles are used in the development of new materials . Their unique properties make them useful in the creation of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, it was found that certain 1,2,4-triazole benzoic acid hybrids could inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has been classified as Aquatic Chronic 4 and has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the research on similar compounds include the design and development of more selective and potent anticancer molecules . The synthesis of a new hybrid architecture of two or more bioactive scaffolds is one of the powerful tools used in new drug discovery .

properties

IUPAC Name

(5-cyclopropyl-1-phenyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-8-11-12(9-6-7-9)16(15-14-11)10-4-2-1-3-5-10/h1-5,9H,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRLPBALRQDZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

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